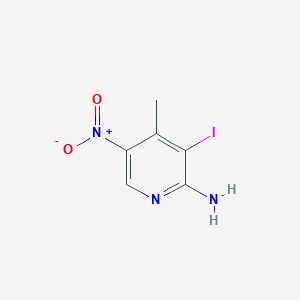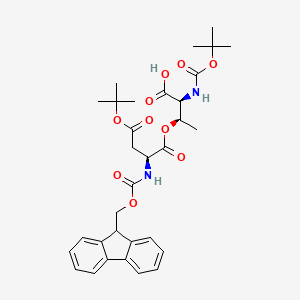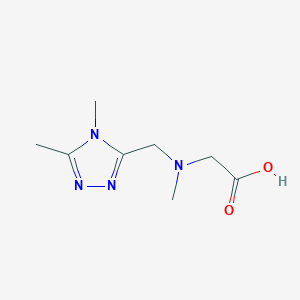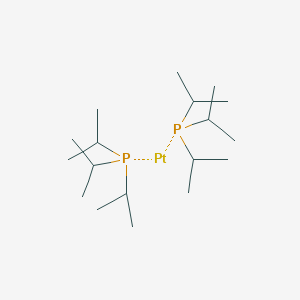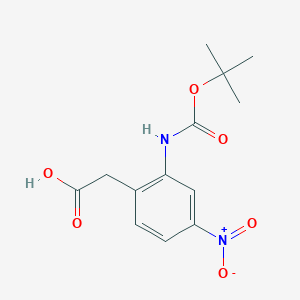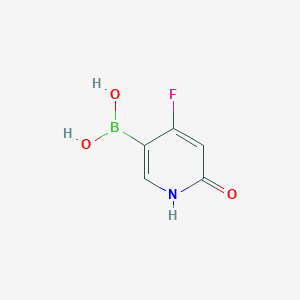
(4-Fluoro-6-hydroxypyridin-3-yl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Fluoro-6-hydroxypyridin-3-yl)boronic acid is an organoboron compound that features a boronic acid group attached to a pyridine ring substituted with a fluorine atom and a hydroxyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (4-Fluoro-6-hydroxypyridin-3-yl)boronic acid typically involves the borylation of a suitable precursor. One common method is the Miyaura borylation reaction, where an aryl halide reacts with a diboron reagent in the presence of a palladium catalyst and a base . The reaction conditions are generally mild, and the process is highly efficient.
Industrial Production Methods: Industrial production of this compound may involve continuous flow setups for handling and performing organolithium chemistry on a multigram scale . This method allows for high throughput and efficient synthesis of the compound.
Análisis De Reacciones Químicas
Types of Reactions: (4-Fluoro-6-hydroxypyridin-3-yl)boronic acid undergoes various types of reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or other boron-containing compounds.
Reduction: The compound can be reduced under specific conditions to yield different products.
Substitution: The fluorine atom or hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Metal hydrides or catalytic hydrogenation.
Substitution: Nucleophiles such as amines or thiols.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic esters, while substitution reactions can produce a variety of functionalized pyridine derivatives .
Aplicaciones Científicas De Investigación
(4-Fluoro-6-hydroxypyridin-3-yl)boronic acid has numerous applications in scientific research:
Chemistry: It is widely used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. This makes it valuable in the synthesis of complex organic molecules.
Medicine: Boronic acids are known for their ability to inhibit certain enzymes, making them useful in the development of pharmaceuticals.
Mecanismo De Acción
The mechanism by which (4-Fluoro-6-hydroxypyridin-3-yl)boronic acid exerts its effects involves the formation of reversible covalent bonds with diols and other nucleophiles . This interaction is crucial in many of its applications, such as enzyme inhibition and molecular recognition. The boronic acid group forms a five-membered boronate ester with diols, which is a key feature in its biological and chemical activity .
Comparación Con Compuestos Similares
- 6-Fluoro-3-pyridinylboronic acid
- 4-Fluoro-2-methoxyphenylboronic acid
- 3-Pyridinylboronic acid
- Pyrene-1-boronic acid
Comparison: (4-Fluoro-6-hydroxypyridin-3-yl)boronic acid is unique due to the presence of both a fluorine atom and a hydroxyl group on the pyridine ring. This combination of substituents provides distinct reactivity and properties compared to other boronic acids. For instance, the hydroxyl group can participate in hydrogen bonding, influencing the compound’s solubility and reactivity. The fluorine atom can affect the electronic properties of the pyridine ring, making it more reactive in certain chemical reactions .
Propiedades
Fórmula molecular |
C5H5BFNO3 |
|---|---|
Peso molecular |
156.91 g/mol |
Nombre IUPAC |
(4-fluoro-6-oxo-1H-pyridin-3-yl)boronic acid |
InChI |
InChI=1S/C5H5BFNO3/c7-4-1-5(9)8-2-3(4)6(10)11/h1-2,10-11H,(H,8,9) |
Clave InChI |
QYEZRBQLMABMOY-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CNC(=O)C=C1F)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Bromoisoxazolo[4,5-b]pyridin-3-amine](/img/structure/B15249458.png)
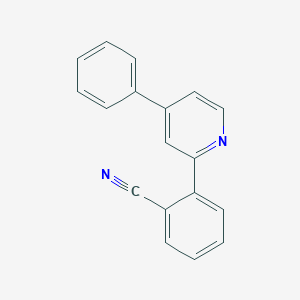


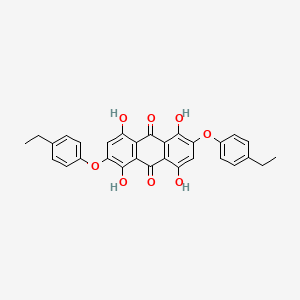
![5'-Ethynyl[2,2'-bithiophene]-5-carbaldehyde](/img/structure/B15249501.png)
